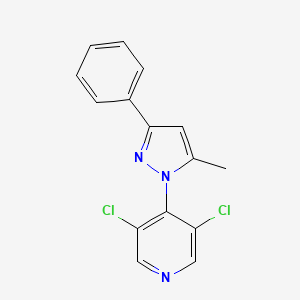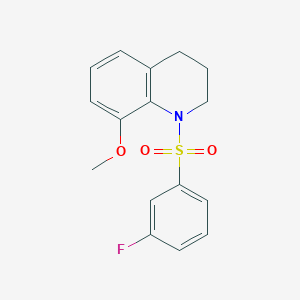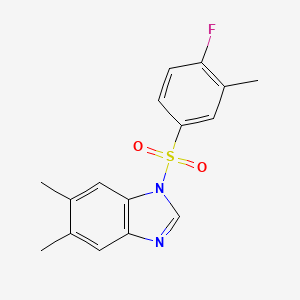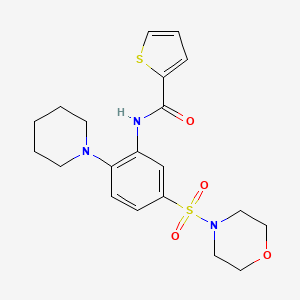
2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((1,1'-biphenyl)-2-yloxy)-3-((1,1-dimethylethyl)amino)-, (2S)- is a compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly known as Bis(2-tert-butylamino-1-(2'-biphenylyloxy)ethane) magnesium or simply BATE-Mg. BATE-Mg is a chiral ligand that has been used in asymmetric catalysis, which is a process that involves the use of chiral catalysts to selectively produce enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of BATE-Mg is not fully understood. However, it is believed that BATE-Mg acts as a chiral ligand that interacts with the substrate and the metal catalyst to selectively produce enantiomerically pure compounds. The tert-butyl groups on the amine protect the amine from unwanted reactions, and the biphenyl group provides the chirality needed for the selective production of enantiomers.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of BATE-Mg. However, it is known that BATE-Mg is not a drug and is not intended for human consumption. BATE-Mg is used solely for research purposes and has no known side effects.
Vorteile Und Einschränkungen Für Laborexperimente
BATE-Mg has several advantages for lab experiments. It is a chiral ligand that can selectively produce enantiomerically pure compounds, which is essential for the production of drugs and other compounds that require high purity. BATE-Mg is also stable under a wide range of reaction conditions, which makes it a versatile ligand for various reactions.
However, there are also limitations to the use of BATE-Mg in lab experiments. The synthesis of BATE-Mg is a complex process that requires expertise in organic chemistry. The high cost of BATE-Mg also limits its use in large-scale reactions.
Zukünftige Richtungen
There are several future directions for the study of BATE-Mg. One direction is the development of new and more efficient synthesis methods for BATE-Mg. Another direction is the study of the mechanism of action of BATE-Mg to gain a better understanding of how it interacts with the substrate and the metal catalyst. Additionally, BATE-Mg can be used as a chiral ligand in other reactions to produce enantiomerically pure compounds. The study of BATE-Mg and its potential applications in asymmetric catalysis is an active area of research that has the potential to lead to the development of new drugs and other compounds.
Synthesemethoden
BATE-Mg can be synthesized using a multi-step process. The first step involves the synthesis of 2-biphenylyl ethanol, which is then converted to 2-biphenylyl ethylamine. The amine is then protected with tert-butyl groups, and the resulting compound is reacted with magnesium to form BATE-Mg. The synthesis of BATE-Mg is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BATE-Mg has been extensively studied in the scientific community due to its potential applications in asymmetric catalysis. Asymmetric catalysis is a process that involves the use of chiral catalysts to selectively produce enantiomerically pure compounds. BATE-Mg has been used as a chiral ligand in various reactions, including the hydrogenation of ketones, the addition of organozinc reagents to aldehydes, and the allylation of aldehydes. These reactions have been shown to produce high yields of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPVKNFKBKJCE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)

![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)

![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)

![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)

![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
